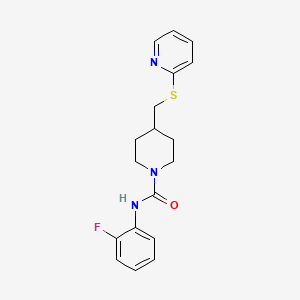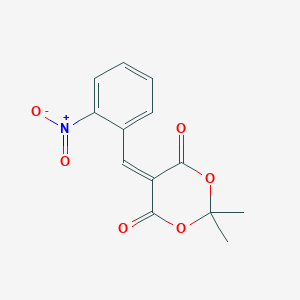
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione, commonly referred to as 2,2-dimethyl-5-nitro-1,3-dioxane-4,6-dione (DMN-DIOX), is a versatile organic compound that has a wide range of applications in scientific research. It is a highly reactive compound, and its unique properties make it a valuable tool for conducting complex experiments in the laboratory. DMN-DIOX is used in a variety of scientific research applications, including synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis of New Derivatives : This compound is utilized in synthesizing new derivatives. For instance, it reacts with active methylene nitriles to produce 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which have potential as drug precursors or perspective ligands (Dotsenko et al., 2019).
Chemical Reactions and Derivatives : Various chemical reactions involving this compound result in unique derivatives. For example, its reaction with m-chloroperbenzoic acid produces sulfoxide derivatives, and with triphenylphosphine, it yields specific phosphonium salts (Al-Sheikh et al., 2009).
Pyrolytic Generation Studies : Studies have investigated the pyrolytic generation of methyleneketene from this compound. It forms stable adducts with cyclohexadiene and cyclopentadiene, leading to the identification of various pyrolysis products (Brown, Eastwood, & McMullen, 1976; 1977).
Supramolecular Structures : The compound forms different supramolecular structures when combined with other chemical entities. These structures have been analyzed using methods like X-ray crystallography to understand their molecular configurations (Low et al., 2002).
Synthesis for Quinolinones Preparation : The compound has been used for the synthesis of 2-cyano-4-quinolinones, highlighting its role in facilitating the preparation of complex organic compounds (Jeon & Kim, 2000).
Mechanistic Study in Synthesis Processes : It plays a role in the synthesis of 2,2-dimethyl-5-{aryl[(hetero)aryl]methyl}-1,3-dioxane-4,6-diones. Understanding the reaction mechanisms helps in delineating the scope and limitations of such processes (Najda et al., 2016).
Propiedades
IUPAC Name |
2,2-dimethyl-5-[(2-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-13(2)19-11(15)9(12(16)20-13)7-8-5-3-4-6-10(8)14(17)18/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZFMSUNUOFQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

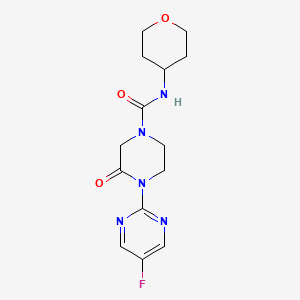
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)
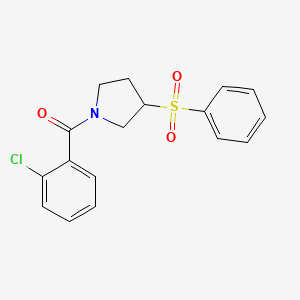
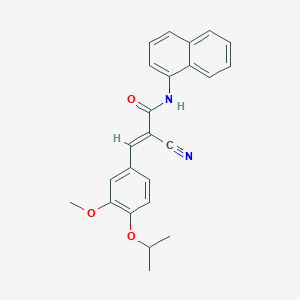
![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)
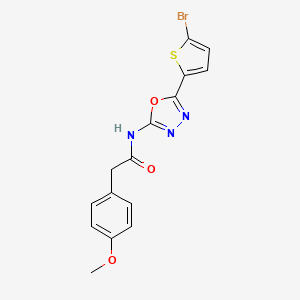
![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)
![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2366481.png)
![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366486.png)
